N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to improve yield and efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 1,3-Benzothiazole
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and dimethylphenoxy groups enhances its solubility, stability, and potential interactions with biological targets .
Properties
Molecular Formula |
C24H22N2O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O3S/c1-15-8-10-18(12-16(15)2)29-14-23(27)25-20-13-17(9-11-21(20)28-3)24-26-19-6-4-5-7-22(19)30-24/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
UTEYWSQUHSPZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)C |
Origin of Product |
United States |
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